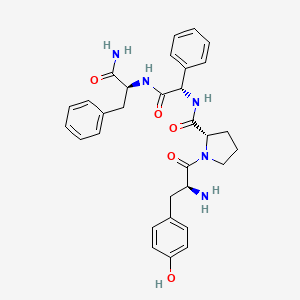

Tyr-Pro-Phg-Phe-NH2

Beschreibung

Tyr-Pro-Phg-Phe-NH₂ is a synthetic tetrapeptide amide hypothesized to interact with opioid receptors. These peptides share a conserved N-terminal tyrosine residue, a hallmark of opioid peptides, and exhibit varying receptor selectivity (mu or delta) depending on their sequence modifications. The inclusion of non-proteinogenic amino acids (e.g., D-configuration residues or phenylglycine, Phg) can significantly alter receptor binding and functional outcomes .

Eigenschaften

Molekularformel |

C31H35N5O5 |

|---|---|

Molekulargewicht |

557.6 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(1S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxo-1-phenylethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C31H35N5O5/c32-24(18-21-13-15-23(37)16-14-21)31(41)36-17-7-12-26(36)29(39)35-27(22-10-5-2-6-11-22)30(40)34-25(28(33)38)19-20-8-3-1-4-9-20/h1-6,8-11,13-16,24-27,37H,7,12,17-19,32H2,(H2,33,38)(H,34,40)(H,35,39)/t24-,25-,26-,27-/m0/s1 |

InChI-Schlüssel |

CLTFAZZUUWSIAO-FWEHEUNISA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tyr-Pro-Phg-Phe-NH2 erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS), ein Verfahren, das häufig für die Synthese von Peptiden eingesetzt wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure (Phenylalanin) an ein festes Harz. Anschließend werden die restlichen Aminosäuren (Phenylglycin, Prolin und Tyrosin) schrittweise durch eine Reihe von Kupplungs- und Entschützungsschritten hinzugefügt. Häufig verwendete Reagenzien in diesen Reaktionen sind N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) zur Kupplung und Trifluoressigsäure (TFA) zur Entschützung .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für Tyr-Pro-Phg-Phe-NH2 nicht gut dokumentiert sind, folgt die großtechnische Peptidsynthese im Allgemeinen ähnlichen Prinzipien wie die Labor-SPPS, wobei Optimierungen für Effizienz und Ausbeute vorgenommen werden. Automatisierung und Hochdurchsatztechniken werden häufig eingesetzt, um Peptide in großen Mengen zu produzieren.

Analyse Chemischer Reaktionen

Reaktionstypen

Tyr-Pro-Phg-Phe-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest kann zu Dityrosin oder anderen oxidativen Produkten oxidiert werden.

Reduktion: Reduktionsreaktionen können Disulfidbrücken angreifen, falls diese in modifizierten Versionen des Peptids vorhanden sind.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC und HOBt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen, während Substitutionsreaktionen zu Peptidanalogen mit veränderten Sequenzen führen können.

Wissenschaftliche Forschungsanwendungen

Tyr-Pro-Phg-Phe-NH2 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung von Peptidsynthese und -reaktionen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich der Interaktion mit Rezeptoren und Enzymen.

Medizin: Für seine potenziellen therapeutischen Wirkungen erforscht, z. B. analgetische Eigenschaften

Industrie: Bei der Entwicklung von peptidbasierten Materialien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von Tyr-Pro-Phg-Phe-NH2 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Ähnliche Peptide haben beispielsweise gezeigt, dass sie mit Opioidrezeptoren interagieren, was zu analgetischen Wirkungen führt . Die an diesen Interaktionen beteiligten Pfade umfassen oft Rezeptorbindung, Signaltransduktion und anschließende physiologische Reaktionen.

Vergleich Mit ähnlichen Verbindungen

Sequence and Structural Features

| Compound | Sequence | Key Structural Modifications | Receptor Selectivity |

|---|---|---|---|

| Tyr-Pro-Trp-Phe-NH₂ | Tyr-Pro-Trp-Phe-NH₂ | Trp at position 3 | Mu-opioid agonist |

| Dermenkephalin | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ | D-Met², extended C-terminal | Delta-opioid agonist |

| Dermorphin | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | D-Ala², Gly⁴, longer chain | Mu-opioid agonist |

| (1DME)Y8Fa | D-Tyr-D-Leu-[N-Me]-Phe-Gln-Pro… | D-amino acids, N-methylation | Mixed effects |

| H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ | Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ | Extended N-terminal, Lys insertion | Unknown |

Key Observations :

- D-amino acids (e.g., D-Met in Dermenkephalin) enhance delta-opioid selectivity and metabolic stability .

- Aromatic residues (Trp, Phe) at position 3 or 4 correlate with mu-opioid affinity, as seen in Tyr-Pro-Trp-Phe-NH₂ .

- N-terminal modifications (e.g., D-Tyr in (1DME)Y8Fa) can convert agonists into antagonists depending on assay context .

Functional and Pharmacological Profiles

Receptor Binding and Selectivity

- Tyr-Pro-Trp-Phe-NH₂ (Endomorphin-2) : Exhibits high mu-opioid receptor (MOR) affinity (Ki < 1 nM) and negligible delta-opioid (DOR) activity, making it a potent analgesic .

- Dermenkephalin : Binds DOR with Ki ≈ 0.8 nM and shows >1,000-fold selectivity over MOR, enabling targeted delta-mediated effects (e.g., neuroprotection) .

- (1DME)Y8Fa: Dual agonist/antagonist behavior—reduces intestinal motility via MOR agonism but antagonizes analgesia in nociception assays .

Physicochemical Properties

Notes:

- Thermal stability : H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ demonstrates exceptional resistance to decomposition at high temperatures .

- Toxicity: Limited data available for most peptides; H-Phe(4-NH2)-OH shows warnings for skin/eye irritation .

Mechanistic and Clinical Implications

- Mu-selective peptides (e.g., Tyr-Pro-Trp-Phe-NH₂) are prioritized for pain management but face challenges like rapid enzymatic degradation .

- Delta-selective agonists (e.g., Dermenkephalin) are explored for neuropathic pain and mood disorders but may lack central penetration .

- Mixed-profile analogs (e.g., (1DME)Y8Fa) highlight the complexity of designing peptides with tissue-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.